1-(Perfluorohexyl)oct-1-ene
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Overview
Description
1-(Perfluorohexyl)oct-1-ene is a chemical compound with the molecular formula C₁₄H₁₅F₁₃. It is characterized by the presence of a perfluorohexyl group attached to an octene backbone. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Perfluorohexyl)oct-1-ene can be synthesized through a series of chemical reactions involving the introduction of a perfluorohexyl group to an octene molecule. One common method involves the reaction of perfluorohexyl iodide with oct-1-ene in the presence of a catalyst such as palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(Perfluorohexyl)oct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorohexyl carboxylic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the double bond in the octene backbone to a single bond, resulting in the formation of perfluorohexyl octane.
Substitution: The perfluorohexyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Perfluorohexyl carboxylic acids.
Reduction: Perfluorohexyl octane.
Substitution: Various substituted perfluorohexyl derivatives.
Scientific Research Applications
1-(Perfluorohexyl)oct-1-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological membranes and lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of 1-(Perfluorohexyl)oct-1-ene is primarily related to its interaction with other molecules. The perfluorohexyl group imparts hydrophobic and lipophobic properties, allowing the compound to interact with lipid membranes and other hydrophobic environments. This interaction can influence the behavior of biological membranes and enhance the stability of drug delivery systems .
Comparison with Similar Compounds
1-(Perfluorooctyl)oct-1-ene: Similar in structure but with a longer perfluorinated chain.
1-(Perfluorobutyl)oct-1-ene: Similar in structure but with a shorter perfluorinated chain.
Perfluorohexyl iodide: Used as a precursor in the synthesis of 1-(Perfluorohexyl)oct-1-ene.
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly useful in applications where both stability and reactivity are required .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradec-7-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMMIYWYYKPWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895389 |
Source
|
Record name | 1-(Perfluorohexyl)oct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120464-26-8 |
Source
|
Record name | 1-(Perfluorohexyl)oct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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